2-(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)acetic acid hydrochloride
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Overview
Description
2-(4-(Aminomethyl)bicyclo[222]octan-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C10H18ClNO2 It is known for its unique bicyclic structure, which includes a bicyclo[222]octane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Bicyclic Ring System: The bicyclo[2.2.2]octane ring system can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Acetylation: The acetic acid moiety is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification steps, and quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or sulfonates can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.
Biology: The compound can be used in studies of enzyme interactions and receptor binding due to its unique structure.
Medicine: Research into its potential therapeutic applications, such as drug development for neurological conditions, is ongoing.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid: This compound has a similar bicyclic structure but with a methoxycarbonyl group instead of an aminomethyl group.
2-(4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-yl)acetic acid:
Uniqueness
2-(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)acetic acid hydrochloride is unique due to its aminomethyl group, which provides distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in research for developing new compounds and studying biological interactions.
Properties
IUPAC Name |
2-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c12-8-11-4-1-10(2-5-11,3-6-11)7-9(13)14;/h1-8,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTAQSDEZRIKPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)CC(=O)O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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